molecular formula C29H38N6O7 B10849249 H-mCpa-Gly-Gly-Phe-Leu-OH

H-mCpa-Gly-Gly-Phe-Leu-OH

Cat. No.: B10849249
M. Wt: 582.6 g/mol
InChI Key: MKAKAIMBENCCEJ-VABKMULXSA-N
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Description

H-mCpa-Gly-Gly-Phe-Leu-OH is a synthetic pentapeptide featuring a modified aromatic residue (meta-chlorophenylalanine, mCpa) followed by a tripeptide sequence (Gly-Gly-Phe) and a terminal leucine. This compound is primarily utilized in biochemical and pharmacological research, particularly in studies involving peptide-based drug design, receptor binding assays, and enzymology.

Properties

Molecular Formula

C29H38N6O7

Molecular Weight

582.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-carbamoylphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C29H38N6O7/c1-17(2)11-23(29(41)42)35-28(40)22(14-18-7-4-3-5-8-18)34-25(37)16-32-24(36)15-33-27(39)21(30)13-19-9-6-10-20(12-19)26(31)38/h3-10,12,17,21-23H,11,13-16,30H2,1-2H3,(H2,31,38)(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t21-,22-,23-/m0/s1

InChI Key

MKAKAIMBENCCEJ-VABKMULXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=CC=C2)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=CC=C2)C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Differences

FA-Gly-Phe-Leu-OH
  • Structure : Folic acid (FA) conjugated to Gly-Phe-Leu.
  • Molecular Weight : 455.51 g/mol (vs. H-mCpa-Gly-Gly-Phe-Leu-OH, which likely has a higher MW due to the additional Gly and mCpa).
  • Solubility : Soluble in DMSO; stored at -20°C for stability .
  • Application : FA conjugation suggests use in targeted drug delivery systems, leveraging folate receptor overexpression in cancer cells.
H-Gly-Ala-Leu-OH
  • Structure : Simpler tripeptide (Gly-Ala-Leu) lacking aromatic or modified residues.
  • Molecular Weight : 259.31 g/mol.
  • Solubility : Soluble in DMSO; stored at -20°C .
  • Application : Likely used as a reference compound in peptide stability or enzymatic cleavage studies due to its unmodified backbone.
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan
  • Structure : Tetrapeptide (Gly-Gly-Phe-Gly) linked to Exatecan, a camptothecin analog.
  • Application : Antibody-drug conjugate (ADC) component for cancer therapy; the Gly-Gly-Phe sequence may act as a protease-cleavable linker .
H-Glu-Glu-Leu-OH
  • Structure : Contains two glutamic acid residues (acidic, polar) and Leu.
  • Molecular Weight : 357.34 g/mol.
  • Application: Potential use in studies involving ionic interactions or metal-binding assays due to its charged side chains .

Physicochemical and Functional Comparison

Compound Key Residues Molecular Weight (g/mol) Solubility Storage Primary Application
This compound mCpa, Gly², Phe, Leu ~600 (estimated) Likely DMSO -20°C Receptor binding, drug design
FA-Gly-Phe-Leu-OH FA, Gly, Phe, Leu 455.51 DMSO -20°C Targeted cancer therapy
H-Gly-Ala-Leu-OH Gly, Ala, Leu 259.31 DMSO -20°C Peptide stability studies
Gly-Gly-Phe-Gly-NH-O-CO-Exatecan Gly², Phe, Exatecan N/A N/A N/A ADC cancer therapy
H-Glu-Glu-Leu-OH Glu², Leu 357.34 N/A N/A Ionic interaction studies
Key Observations:

Hydrophobicity : this compound and FA-Gly-Phe-Leu-OH exhibit enhanced hydrophobicity due to mCpa or FA, facilitating membrane penetration or receptor binding.

Stability : All peptides require low-temperature storage (-20°C), but this compound may have improved proteolytic resistance due to the Gly-Gly sequence and mCpa modification.

Target Specificity : FA and mCpa residues enable targeting of folate receptors or hydrophobic binding pockets, respectively, while unmodified peptides like H-Gly-Ala-Leu-OH serve as simpler models.

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